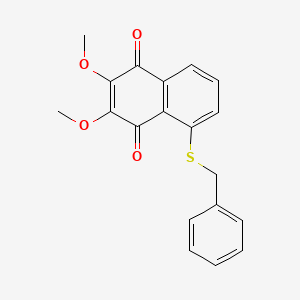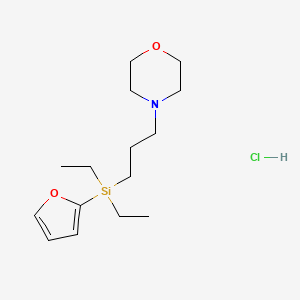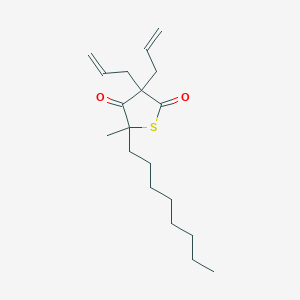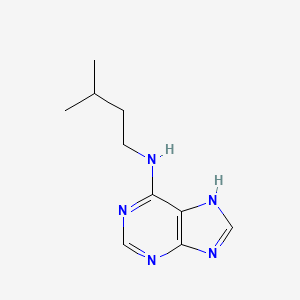
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is an organic compound with the molecular formula C13H11ClO3 It is a derivative of pentenedione, characterized by the presence of an acetyl group and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentene-1,4-dione, 3-acetyl-1-phenyl-: Similar structure but lacks the chlorophenyl group.
Acetophenone: A simpler compound with a phenyl group instead of the chlorophenyl group.
2,4-Pentanedione: A related compound with a simpler structure, lacking the acetyl and chlorophenyl groups.
Uniqueness
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is unique due to the presence of both the acetyl and chlorophenyl groups, which confer specific chemical properties and reactivity. These functional groups make the compound versatile for various synthetic applications and provide unique interactions in biological systems.
Eigenschaften
CAS-Nummer |
89201-19-4 |
|---|---|
Molekularformel |
C13H11ClO3 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
3-acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione |
InChI |
InChI=1S/C13H11ClO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
InChI-Schlüssel |
MUPDMAJBFRJIQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC(=O)C1=CC=C(C=C1)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)

![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)

![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)



